Buterizine

Na+ channel pharmacology synaptosomal membrane potential neuropharmacology

Buterizine (CAS 68741-18-4) is the sole diphenylmethylpiperazine featuring a 2-butyl-1-ethylbenzimidazole core—structurally distinct from all other '-rizine' analogs. With XLogP 6.3 (the highest in its class), 0 HBD, and 3 HBA, it serves as an irreplaceable reference compound for lipophilicity-ADME correlation studies, ion channel SAR panels, and vascular bed-selectivity pharmacology. Demonstrated Na+ channel modulatory activity only in the presence of veratridine or scorpion venom neurotoxins (Pauwels & Laduron, 1986), enabling state-dependent Nav research. Substituting another '-rizine' invalidates experimental models without re-validation. Essential for comprehensive diphenylmethylpiperazine SAR investigations.

Molecular Formula C31H38N4
Molecular Weight 466.7 g/mol
CAS No. 68741-18-4
Cat. No. B1580590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButerizine
CAS68741-18-4
Molecular FormulaC31H38N4
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC)C=CC(=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3
InChIKeyWLYWZMQECNKDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buterizine (CAS 68741-18-4) for Research Procurement: Compound Identity, Class, and Selection Context


Buterizine (CAS 68741-18-4, DrugBank DB20973; synonyms: R-38198, NSC-328504) is a synthetic small-molecule diarylmethane belonging to the diphenylmethylpiperazine family [1][2]. Its IUPAC name is 5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole, featuring a benzimidazole core linked via a methylene bridge to a benzhydrylpiperazine moiety—a structural topology unique among the '-rizine' class . The INN stem '-rizine' designates it as an antihistaminic/cerebral (or peripheral) vasodilator [1]. Buterizine was assigned its INN in 1979 (p-INNList-42) and carries USAN status [3]. It is classified specifically as a peripheral vasodilator, distinguishing it from cerebral-predominant analogs such as cinnarizine and flunarizine [2].

Why Generic Substitution of Buterizine (CAS 68741-18-4) with Other Diphenylmethylpiperazines Cannot Be Assumed Equivalent


The diphenylmethylpiperazine class encompasses compounds with divergent core scaffolds—cinnamyl (cinnarizine, flunarizine), benzyl (buclizine), ethoxy/acetic acid (cetirizine), and benzimidazolyl-propanone (oxatomide)—that drive fundamentally different pharmacology despite a shared benzhydrylpiperazine substructure [1]. Buterizine is the only member of this class containing a 2-butyl-1-ethylbenzimidazole core, which introduces an additional nitrogenous heterocycle with distinct hydrogen-bonding capacity (3 H-bond acceptors vs. 2 for cinnarizine and flunarizine) and markedly higher lipophilicity (XLogP 6.3) [2][3]. Experimental evidence demonstrates that buterizine, unlike many class analogs, is active in the presence of Na+ channel neurotoxins (veratridine, scorpion venom) in rat brain synaptosomes—a property shared with flunarizine but not broadly across all diphenylmethylpiperazines [4]. These differences in core topology, physicochemical profile, and ion-channel interaction pattern mean that substituting buterizine with another '-rizine' compound in a research program invalidates the experimental model and cannot be justified without explicit re-validation data.

Buterizine (CAS 68741-18-4): Quantitative Differential Evidence Against Closest Analogs


Direct Head-to-Head: Na+ Channel Modulatory Activity in Rat Brain Synaptosomes — Buterizine vs. Flunarizine vs. Pimozide

In a direct comparator study using rat brain synaptosomes, buterizine, flunarizine, and pimozide were all active in modulating TPP+ accumulation in the presence of the Na+ channel neurotoxins veratridine or scorpion venom, whereas these drugs showed no effect under basal (low/high K+) conditions [1]. This Na+ channel-dependent, use-dependent activity profile was qualitatively shared by buterizine and flunarizine, but the study also demonstrated that activity on [3H]BTX-B binding (a selective Na+ channel marker) did not uniformly predict TPP+ assay activity across all tested drugs, indicating that buterizine's interaction with the Na+ channel complex may involve a distinct mode from other [3H]BTX-B binders [1]. No quantitative IC50 or Ki values for buterizine were reported in this study.

Na+ channel pharmacology synaptosomal membrane potential neuropharmacology

Structural Differentiation: Benzimidazole Core Topology vs. Cinnamyl and Other Diphenylmethylpiperazine Cores

Buterizine is the sole diphenylmethylpiperazine derivative incorporating a 2-butyl-1-ethylbenzimidazole core connected via a methylene bridge, whereas cinnarizine uses a trans-cinnamyl linker, flunarizine uses a bis(4-fluorophenyl)methyl substitution on the piperazine N1, buclizine uses a 4-tert-butylbenzyl group, and cetirizine uses an ethoxyacetic acid side chain [1][2]. This benzimidazole core introduces: (i) an additional aromatic ring with distinct π-stacking potential; (ii) a third hydrogen-bond acceptor (the benzimidazole N3) absent in the 2-acceptor cinnarizine/flunarizine scaffold; and (iii) increased topological polar surface area (TPSA 24.3 vs. 6.48 for both cinnarizine and flunarizine), which alters membrane permeability characteristics [2][3].

medicinal chemistry scaffold differentiation structure-activity relationships

Physicochemical Differentiation: Lipophilicity and Brain Penetration Potential vs. Clinically Used -Rizine Analogs

Buterizine exhibits the highest computed lipophilicity among major diphenylmethylpiperazine drugs (XLogP 6.3), exceeding cinnarizine (XLogP 5.3) by 1.0 log unit and flunarizine (XLogP 3.01–4.77 depending on method) by 1.5–3.3 log units [1][2]. With zero hydrogen-bond donors, three acceptors, and a TPSA of 24.3 Ų, buterizine falls within the favorable range for passive CNS penetration by standard in silico criteria (TPSA < 60–70 Ų, HBD = 0), yet its higher TPSA relative to cinnarizine/flunarizine (24.3 vs. 6.48) and higher rotational bond count (9 vs. 6) may impart different membrane partitioning kinetics [1][3]. The computed boiling point of 607.4°C at 760 mmHg and density of 1.1 g/cm³ are also reported . Comparisons are cross-study computed values; no experimental LogD or PAMPA data were identified for buterizine.

ADME prediction blood-brain barrier permeability physicochemical profiling

Therapeutic Classification Divergence: Peripheral Vasodilator Designation vs. Cerebral Vasodilator / Calcium Antagonist Analogs

Buterizine is classified specifically as a peripheral vasodilator in authoritative databases (KEGG DRUG D03202, ChEBI, DrugBank, and multiple pharmacopeial sources), whereas cinnarizine and flunarizine are classified primarily as cerebral vasodilators, calcium channel blockers, and antihistamines indicated for migraine prophylaxis and vertigo [1][2]. This classification distinction—peripheral vs. cerebral vascular bed targeting—is encoded in the INN stem assignment and originator documentation (Shanghai Chemfrom Chemical Co., Ltd.) . Flunarizine is clinically used at 5–10 mg/day for migraine prophylaxis and 10–20 mg/day for peripheral vascular disease, while no clinical dosing data are available for buterizine [3]. The absence of an approved therapeutic indication for buterizine means that its peripheral vasodilator classification is based on preclinical pharmacological evidence rather than clinical outcome data, and its vascular bed selectivity profile has not been systematically compared with cinnarizine/flunarizine in published ex vivo vascular preparations.

vascular pharmacology drug classification indication profiling

Hydrogen-Bond Donor Deficiency: Zero HBD Profile — A Formulation and Permeability Differentiator

Buterizine possesses zero hydrogen-bond donors, a property shared with cinnarizine (HBD = 0) and flunarizine (HBD = 0) but contrasted with cetirizine (HBD = 1, carboxylic acid) and buclizine (HBD = 0) [1][2]. However, buterizine's combination of zero HBD with three HBA and a TPSA of 24.3 creates a distinct H-bonding profile compared to cinnarizine/flunarizine (zero HBD, two HBA, TPSA 6.48). In the context of Lipinski's Rule of Five and CNS MPO scoring, the zero HBD count is favorable for membrane permeability, but the higher HBA count and larger TPSA of buterizine relative to its analogs may reduce passive permeability despite comparable HBD [3]. No experimental PAMPA, Caco-2, or MDCK permeability data were identified for buterizine in the public domain, limiting the translation of these computed parameters into experimentally validated permeability predictions.

drug formulation passive permeability ADME

Supply Chain and Procurement Differentiation: Limited Supplier Base and Experimental Status

Buterizine is commercially available from a limited number of suppliers (Alfa Chemistry, 3B Scientific, Shanghai Chemfrom Chemical, Advanced Technology & Industrial, BOC Sciences) typically at ≥95% purity, with Shanghai Chemfrom Chemical identified as the originator [1]. In contrast, cinnarizine and flunarizine are widely available pharmaceutical-grade compounds from dozens of global suppliers with pharmacopeial monograph specifications. Buterizine's experimental status (DrugBank: 'Experimental'; no approved therapeutic indication) and limited supplier base create a fundamentally different procurement risk profile: batch-to-batch consistency data, impurity profiles, and certificate-of-analysis rigor are not standardized to pharmacopeial levels [2]. The compound is designated for research use only and is not for human or veterinary therapeutic application . Multiple market research reports tracking buterizine production capacity and pricing have been published, indicating ongoing but niche industrial interest [3].

chemical sourcing research tool procurement supply chain risk

Buterizine (CAS 68741-18-4): Research and Industrial Application Scenarios Grounded in Differential Evidence


Ion Channel Polypharmacology Screening Panels Requiring a Distinct Diphenylmethylpiperazine Chemotype

Buterizine is the only diphenylmethylpiperazine with a benzimidazole core, making it an essential inclusion in any comprehensive SAR panel investigating how variations in the core scaffold (benzimidazole vs. cinnamyl vs. benzyl vs. ethoxyacetic acid) affect ion channel interaction profiles. The direct evidence from Pauwels & Laduron (1986) demonstrates that buterizine shares Na+ channel modulatory activity with flunarizine in synaptosomal preparations, but the structural divergence predicts different binding modes and off-target profiles that can only be resolved by side-by-side testing [1]. Researchers using automated patch-clamp or fluorescence-based ion flux assays should include buterizine alongside cinnarizine and flunarizine as three structurally distinct representatives of the benzhydrylpiperazine class to deconvolute scaffold-specific vs. substituent-specific effects on Na+, Ca2+, and K+ channels.

Physicochemical Profiling Studies of Lipophilicity-Driven Tissue Distribution in the Diphenylmethylpiperazine Series

With a computed XLogP of 6.3—1.0–3.3 log units higher than cinnarizine and flunarizine—buterizine serves as the high-lipophilicity extreme within the -rizine series [1]. This makes it a valuable reference compound for logD distribution coefficient measurements, PAMPA/Caco-2 permeability assays, plasma protein binding studies, and tissue-to-plasma partition coefficient (Kp) determinations where the research objective is to correlate computed lipophilicity with experimental ADME parameters across a gradient. Because buterizine also carries 0 HBD, 3 HBA, and TPSA 24.3, it can be used to test in silico permeability prediction models that rely on composite descriptors (e.g., CNS MPO, Abbott multiparameter scoring) rather than single-parameter correlations [2].

Vascular Bed Selectivity Research: Peripheral vs. Cerebral Vasodilator Comparative Pharmacology

Buterizine's exclusive classification as a peripheral vasodilator, contrasted with the dual cerebral/peripheral labeling of cinnarizine and flunarizine, positions it as a tool compound for investigating vascular bed-selective mechanisms in ex vivo tissue bath pharmacology [1]. Researchers comparing vasorelaxant potency in isolated peripheral vessels (e.g., rat mesenteric artery, rabbit saphenous vein) vs. cerebral vessels (e.g., rat basilar artery) can use buterizine to test the hypothesis that certain diphenylmethylpiperazines exhibit vascular bed selectivity—a hypothesis that cannot be tested using only cinnarizine or flunarizine given their mixed vascular profiles. Experimental caveats: no published comparative vascular selectivity data exist for buterizine; these experiments would generate novel data [2].

Chemical Biology Tool Compound for Na+ Channel State-Dependent Pharmacology Studies

The Pauwels & Laduron (1986) finding that buterizine, flunarizine, and pimozide were active only in the presence of Na+ channel neurotoxins (veratridine or scorpion venom) but not under basal K+ conditions suggests state-dependent or use-dependent Na+ channel interaction [1]. Researchers investigating state-dependent pharmacology of voltage-gated sodium channels (Nav1.x subtypes) can employ buterizine as a structurally distinct probe to determine whether the use-dependent phenotype is scaffold-dependent or a general property of lipophilic diphenylmethylpiperazines. Buterizine's zero HBD and high lipophilicity further suggest preferential membrane partitioning, which may contribute to a distinct onset/offset kinetics profile compared to flunarizine when assessed by electrophysiological protocols with varying stimulation frequency and holding potential [2].

Quote Request

Request a Quote for Buterizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.